2-[4-(Difluoromethoxy)phenyl]pyrrolidine
Description
Overview of Pyrrolidine-Containing Scaffolds in Chemical and Biological Research
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of biologically active molecules. frontiersin.orgresearchgate.net Its prevalence is notable in both natural products, such as the amino acid proline and the antibiotic anisomycin, and in a multitude of synthetic pharmaceuticals. frontiersin.orgmdpi.com The significance of the pyrrolidine scaffold in drug discovery is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net
The utility of the pyrrolidine ring stems from several key features. As a saturated, non-planar ring, it provides a three-dimensional structure that allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems. bldpharm.comwisdomlib.org This non-planarity, often described as "pseudorotation," along with the presence of sp³-hybridized carbon atoms, contributes to the structural diversity and stereochemical complexity that can be crucial for selective binding to biological targets like proteins and enzymes. bldpharm.comwisdomlib.org The stereoisomers of a pyrrolidine-containing molecule can exhibit markedly different biological profiles due to these specific three-dimensional arrangements. bldpharm.comwisdomlib.org Furthermore, pyrrolidine derivatives are widely employed as intermediates, chiral controllers, and catalysts in asymmetric synthesis, highlighting their versatility beyond direct pharmacological applications. researchgate.netbldpharm.com
The Role of Difluoromethoxy Moieties in Modern Organic and Medicinal Chemistry
The introduction of fluorine and fluorinated groups into organic molecules is a widely adopted strategy in contemporary drug design to enhance a compound's physicochemical and biological properties. acs.orgethernet.edu.et Among these, the difluoromethoxy group (-OCHF₂) has gained considerable attention for its unique characteristics. acs.org
The difluoromethoxy moiety is recognized as a metabolically stable bioisostere for other functional groups like alcohols, thiols, or amines, which are common in many pharmaceuticals. acs.org Its incorporation can improve a molecule's metabolic stability, thereby increasing its bioavailability. acs.org The -OCHF₂ group can also enhance lipophilicity, which influences a molecule's ability to permeate cell membranes. acs.org Importantly, it can act as a hydrogen bond donor, a property that can strengthen the interaction between a drug and its biological target, leading to increased affinity and specificity. acs.org The strategic placement of a difluoromethoxy group, as seen in the development of a potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, has been shown to provide optimal benefits by balancing potency, clearance, and lipophilicity. acs.org
Historical Development and Early Research Trajectories Concerning 2-[4-(Difluoromethoxy)phenyl]pyrrolidine
While the individual components of this compound have long histories in chemical research, the specific combination and detailed investigation of this compound appear to be a more recent development. The synthesis of complex pyrrolidine structures has evolved significantly, with numerous methods being developed for their construction and functionalization. researchgate.net Similarly, the incorporation of the difluoromethoxy group into aromatic rings has become more feasible with advancements in synthetic methodologies.
The emergence of this compound and related structures in the scientific literature is largely as building blocks for drug discovery. A recent 2024 study detailed a convenient, multigram-scale synthesis for a library of compounds containing a difluoromethoxy (-CHF₂O) group and a cyclic amine core, including pyrrolidine derivatives. researchgate.net This indicates a current and active interest in making these types of molecules more accessible for research and development. The availability of specific stereoisomers, such as (S)-2-(4-(Difluoromethyl)phenyl)pyrrolidine, in chemical catalogs further points to its role as a specialized intermediate for the synthesis of more complex target molecules. bldpharm.com The historical trajectory is therefore less about a long-standing investigation of this specific compound and more about the convergence of advanced synthetic capabilities that now allow for its efficient creation as a valuable tool in medicinal chemistry.
Current Gaps and Emerging Research Avenues for this compound
Despite its promising structure, dedicated research focusing on the specific biological activities and therapeutic potential of this compound remains a significant gap in the current literature. The primary role of this compound has been as a synthetic intermediate. However, the known pharmacological activities of structurally related arylpyrrolidines suggest several promising avenues for future investigation.
Emerging research could focus on screening this compound and its derivatives for a range of biological targets. For instance, various substituted pyrrolidines have shown potential as:
Enzyme Inhibitors: Pyrrolidine-based molecules have been developed as inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV) and vascular endothelial growth factor receptor-2 (VEGFR-2). frontiersin.orgnih.gov
Anticancer Agents: Spiropyrrolidine derivatives have been investigated as inhibitors of proteins involved in cancer cell proliferation. frontiersin.org
Central Nervous System Agents: The pyrrolidine scaffold is a component of drugs targeting the central nervous system. bldpharm.com
Antimicrobial Agents: Certain pyrrolidine derivatives have demonstrated antibacterial and antifungal properties. frontiersin.org
Future research should involve the systematic biological evaluation of this compound to elucidate its potential as a lead compound in these or other therapeutic areas. The synthesis of a broader library of derivatives, modifying both the pyrrolidine and the phenyl ring, will be crucial for establishing structure-activity relationships (SAR). Given the recent development of scalable synthetic routes, the exploration of this compound's pharmacological profile is a timely and promising research endeavor. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
1016735-73-1 |
|---|---|
Molecular Formula |
C11H13F2NO |
Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10-11,14H,1-2,7H2 |
InChI Key |
ZOFPKLFIGVGEBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of 2 4 Difluoromethoxy Phenyl Pyrrolidine
Spectroscopic Characterization Techniques Applied to 2-[4-(Difluoromethoxy)phenyl]pyrrolidine
A suite of spectroscopic methods is indispensable for the initial structural confirmation and detailed analysis of this compound. These techniques provide complementary information regarding the molecular framework, the constituent functional groups, and the precise molecular mass.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignment and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the distinct protons in the molecule. The aromatic protons on the phenyl ring typically appear as a set of doublets due to ortho- and meta-coupling. The proton of the difluoromethoxy group (-OCHF₂) is expected to present as a triplet due to coupling with the two fluorine atoms. The protons of the pyrrolidine (B122466) ring would show more complex splitting patterns in the aliphatic region of the spectrum, often as multiplets, due to their diastereotopic nature and spin-spin coupling with adjacent protons. researchgate.net The N-H proton of the pyrrolidine ring would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The spectrum for a related compound, tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, was elucidated, providing insight into the expected shifts for the 4-(difluoromethoxy)phenyl moiety. nih.gov The carbon of the difluoromethoxy group is characteristically split into a triplet by the two attached fluorine atoms. The aromatic carbons would show distinct signals, with those closer to the electronegative oxygen and fluorine atoms shifted downfield. The four carbons of the pyrrolidine ring would resonate in the aliphatic region.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, arising from coupling to the single proton of that group. The chemical shift of these fluorine atoms is indicative of their electronic environment. mdpi.com
Interactive Data Table: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |
| ¹H | Aromatic (ortho to OCHF₂) | ~7.1-7.3 | d | ~8-9 Hz |
| ¹H | Aromatic (meta to OCHF₂) | ~7.4-7.6 | d | ~8-9 Hz |
| ¹H | -OCHF₂ | ~6.5-7.0 | t | ~73-75 Hz (¹JHF) |
| ¹H | Pyrrolidine CH (C2) | ~4.0-4.5 | m | - |
| ¹H | Pyrrolidine CH₂ (C3, C4, C5) | ~1.8-2.5 | m | - |
| ¹H | Pyrrolidine NH | ~1.5-3.0 | br s | - |
| ¹³C | Aromatic (C-OCHF₂) | ~150-155 | t | ~3-5 Hz (²JCF) |
| ¹³C | Aromatic (C-Pyrrolidine) | ~140-145 | s | - |
| ¹³C | Aromatic CH | ~115-130 | s | - |
| ¹³C | -OCHF₂ | ~114-118 | t | ~255-260 Hz (¹JCF) |
| ¹³C | Pyrrolidine CH (C2) | ~60-65 | s | - |
| ¹³C | Pyrrolidine CH₂ (C3, C5) | ~45-55 | s | - |
| ¹³C | Pyrrolidine CH₂ (C4) | ~25-30 | s | - |
| ¹⁹F | -OCHF₂ | ~ -80 to -90 | d | ~73-75 Hz (¹JFH) |
Infrared (IR) Spectroscopy for Identification of Functional Groups in this compound
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective method for identifying the presence of specific functional groups. nih.gov In the IR spectrum of this compound, characteristic absorption bands would confirm its structure. For instance, a medium to weak absorption band around 3300-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the pyrrolidine ring. researchgate.net The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring would be observed just below 3000 cm⁻¹. The strong C-F stretching vibrations of the difluoromethoxy group are expected in the region of 1000-1100 cm⁻¹. Aromatic C=C stretching absorptions would be seen in the 1600-1450 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Pyrrolidine) | Stretch | 3300-3400 | Medium-Weak |
| Aromatic C-H | Stretch | 3010-3100 | Medium |
| Aliphatic C-H (Pyrrolidine) | Stretch | 2850-2960 | Medium |
| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Strong |
| C-O (Ether) | Stretch | 1200-1250 | Strong |
| C-F (Difluoromethoxy) | Stretch | 1000-1100 | Strong |
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high precision, allowing for the confirmation of its elemental composition. nih.gov For this compound (C₁₁H₁₃F₂NO), the exact mass would be a key confirmatory data point.
Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the protonated molecule. The fragmentation pattern provides valuable structural information. For pyrrolidine-containing compounds, a common fragmentation pathway involves the loss of the neutral pyrrolidine molecule or cleavage of the pyrrolidine ring. wvu.edu For this compound, one would expect to observe a prominent fragment ion corresponding to the [M+H - C₄H₈N]⁺ species, which is the 4-(difluoromethoxy)phenyl cation. Further fragmentation could involve the loss of the difluoromethoxy group.
X-ray Crystallography of this compound and its Salts
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated.
Solid-State Conformations and Intermolecular Interactions
A single-crystal X-ray diffraction study of this compound would reveal its preferred conformation in the solid state. The pyrrolidine ring is not planar and typically adopts an envelope or twist conformation. researchgate.netnih.gov The analysis would precisely define the pucker of the ring and the orientation of the 4-(difluoromethoxy)phenyl substituent relative to the pyrrolidine ring.
Absolute Configuration Determination of this compound
Since the C2 position of the pyrrolidine ring is a stereocenter, this compound can exist as a pair of enantiomers, (R) and (S). X-ray crystallography is a primary method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov When a single enantiomer is crystallized in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute stereochemistry. The Flack parameter is a critical value derived from the crystallographic data; a value close to 0 confirms the correct assignment of the absolute configuration for an enantiomerically pure sample. nih.gov This determination is vital for understanding the stereospecific interactions the molecule may have in a chiral environment, such as with biological receptors.
Conformational Analysis of this compound in Solution and Gas Phase
The conformational landscape of this compound is primarily defined by the flexibility of the five-membered pyrrolidine ring and the rotational freedom of the bond connecting it to the 4-(difluoromethoxy)phenyl group. Understanding these conformational preferences is crucial as they can significantly influence the molecule's physicochemical properties and its interactions with biological systems. The analysis of these features is typically conducted through a combination of computational modeling, such as Density Functional Theory (DFT) and molecular mechanics, alongside experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govbeilstein-journals.orgnih.govresearchgate.netnih.govmdpi.comrsc.orgnih.govresearchgate.netnih.gov
Ring Puckering and Phenyl Ring Rotational Barriers
The pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. These puckers are generally described as "envelope" or "twist" forms, often characterized by the Cγ (C4) atom being out of the plane of the other four atoms, leading to endo and exo puckering. biorxiv.orgnih.gov The preferred pucker is influenced by the nature and stereochemistry of the substituents on the ring. nih.govbiorxiv.org In the case of 2-substituted pyrrolidines, the bulky aryl group is expected to favor a pseudo-equatorial position to minimize steric strain.
Computational studies on similar 2-aryl-pyrrolidine systems suggest that the energy barrier for interconversion between different puckered states is relatively low, typically in the range of 2-5 kcal/mol, allowing for rapid conformational changes at room temperature. biorxiv.org The presence of a substituent at the 2-position, however, can create a preference for a specific puckered conformation.
The rotation of the 4-(difluoromethoxy)phenyl ring around the C-C bond connecting it to the pyrrolidine ring is another key conformational feature. The energy barrier for this rotation is influenced by steric interactions between the ortho-hydrogens of the phenyl ring and the hydrogens on the C2 and C5 atoms of the pyrrolidine ring. In similar acyclic systems with 2,6-disubstituted aryl groups, a strong preference for an antiperiplanar orientation of geminal and vicinal hydrogens has been observed to minimize allylic strain. nih.gov While the 4-(difluoromethoxy)phenyl group lacks ortho substituents, steric hindrance from the pyrrolidine ring itself will dictate the rotational energy profile.
Table 1: Predicted Rotational Energy Barriers for the Phenyl Group in 2-Aryl-Pyrrolidine Analogs (Illustrative)
| Rotational State | Dihedral Angle (H-C5-C2-C_ortho) | Predicted Relative Energy (kcal/mol) - Gas Phase | Predicted Relative Energy (kcal/mol) - Aqueous Solution |
| Staggered (Minimum) | ~60° | 0.0 | 0.0 |
| Eclipsed (Transition State) | ~0° | 3.5 - 5.0 | 3.2 - 4.8 |
| Staggered (Minimum) | ~180° | 0.1 - 0.5 | 0.1 - 0.4 |
| Eclipsed (Transition State) | ~120° | 3.5 - 5.0 | 3.2 - 4.8 |
Note: This table presents illustrative data based on computational studies of analogous 2-aryl-pyrrolidine systems. The exact values for this compound may vary.
Impact of the Difluoromethoxy Group on Molecular Conformation
The electronegativity of the fluorine atoms in the difluoromethoxy group withdraws electron density from the phenyl ring, which can, in turn, affect the electronic environment of the pyrrolidine nitrogen. More directly, the conformation of the -OCF₂H group itself is of interest. The rotation around the Ar-O bond will have its own energy profile, influenced by potential interactions with the solvent and intramolecular forces.
Recent quantum-chemical analyses of difluorinated pyrrolidines have highlighted the importance of stereoelectronic effects, such as the anomeric effect (nN→σ*CF), in dictating conformational preferences, particularly when fluorine is in close proximity to the nitrogen atom. beilstein-journals.orgnih.govresearchgate.net While the difluoromethoxy group in this compound is remote from the pyrrolidine nitrogen, its influence on the aromatic system's electron distribution can have long-range consequences on the stability of different ring puckers.
Furthermore, in the solid state, the difluoromethoxy group can participate in crystal packing interactions. For instance, in the crystal structure of a related compound, tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, the 4-(difluoromethoxy)phenyl ring was observed to be nearly perpendicular to the plane of the adjacent heterocyclic ring system, with a dihedral angle of 89.88 (7)°. nih.gov This orientation is likely influenced by a combination of steric and crystal packing forces.
Table 2: Key Conformational Parameters for this compound (Predicted)
| Parameter | Predicted Value/State (Gas Phase) | Method of Prediction |
| Pyrrolidine Ring Pucker | Dynamic equilibrium, likely favoring C4-exo or C4-endo | Analogy with substituted pyrrolidines biorxiv.orgnih.gov |
| Phenyl-Pyrrolidine Dihedral Angle | Multiple low-energy staggered conformations | Analogy with 2-aryl-pyrrolidines nih.gov |
| Ar-O Bond Rotation Barrier | Low, allowing for rapid rotation | General principles of substituted ethers |
| Influence of -OCF₂H Group | Primarily electronic, with potential for weak H-bonding | Stereoelectronic principles rsc.org |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental or specific computational studies on this compound are required for definitive values.
Computational and Theoretical Chemistry Studies of 2 4 Difluoromethoxy Phenyl Pyrrolidine
Quantum Mechanical (QM) Calculations on 2-[4-(Difluoromethoxy)phenyl]pyrrolidine
There are no published studies detailing quantum mechanical calculations, such as Density Functional Theory (DFT), for this specific compound. Consequently, information regarding its optimized molecular geometry, electronic structure, and other quantum chemical properties is not available.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
No specific DFT studies on this compound have been found in the scientific literature. Therefore, no data on its optimized bond lengths, bond angles, or dihedral angles can be reported.
Calculation of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
As there are no published DFT studies, the energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other global reactivity descriptors for this compound have not been determined.
Electrostatic Potential (ESP) Surface Analysis of this compound
No research articles presenting an analysis of the electrostatic potential surface of this compound are available. Such an analysis would typically identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions, but this has not been reported for the specified compound.
Molecular Dynamics (MD) Simulations of this compound
A thorough search of the literature did not yield any studies that have employed molecular dynamics simulations to investigate the conformational behavior or solvation effects of this compound.
Conformational Sampling and Free Energy Landscapes
There are no published reports on the conformational analysis of this compound using MD simulations. As a result, its preferred conformations and the corresponding free energy landscapes are unknown.
Solvation Effects on the Conformation of this compound
No studies were found that investigate how different solvents might influence the conformational preferences of this compound.
Prediction of Spectroscopic Properties of this compound
Computational spectroscopy is an indispensable tool for predicting the spectral characteristics of new molecules, aiding in their future experimental identification and structural elucidation. By employing quantum mechanical calculations, it is possible to simulate various types of spectra with a reasonable degree of accuracy.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the chemical shifts of various nuclei. mdpi.comnih.gov The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra for this compound would involve several key steps.
First, the three-dimensional structure of the molecule would be optimized using a suitable level of theory, such as B3LYP with a 6-31G* basis set, to find its most stable conformation. Following geometry optimization, the NMR shielding tensors for each nucleus would be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a fluorine-containing standard like CFCl₃ for ¹⁹F.
The accuracy of these predictions can be further enhanced by considering solvent effects, often through implicit solvation models like the Polarizable Continuum Model (PCM), and by averaging the chemical shifts over several low-energy conformations, weighted by their Boltzmann population. nih.gov
Predicted ¹H NMR Chemical Shifts: The proton chemical shifts are influenced by the electronic environment of each hydrogen atom. For this compound, the aromatic protons on the phenyl ring are expected to appear in the downfield region (typically δ 7.0-7.5 ppm) due to the ring current effect. The difluoromethoxy group (-OCHF₂) will likely cause a slight downfield shift of the ortho protons compared to the meta protons. The protons of the pyrrolidine (B122466) ring will exhibit more complex patterns due to their diastereotopic nature and the presence of a stereocenter at C2. nih.govnih.gov The proton at C2, being attached to a carbon linked to both the phenyl ring and the nitrogen atom, is expected to be in the range of δ 3.5-4.5 ppm. The other pyrrolidine protons would likely resonate between δ 1.5 and 2.5 ppm.
Predicted ¹³C NMR Chemical Shifts: The carbon chemical shifts are sensitive to the hybridization and the nature of the attached atoms. Aromatic carbons typically resonate between δ 110 and 160 ppm. The carbon attached to the difluoromethoxy group is expected to be significantly downfield due to the electronegativity of the oxygen and fluorine atoms. The difluoromethyl carbon itself will show a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms. The pyrrolidine carbons will appear in the aliphatic region (δ 20-70 ppm), with the C2 carbon being the most downfield due to its substitution pattern. researchgate.net
Predicted ¹⁹F NMR Chemical Shifts: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. d-nb.infonsf.govrsc.org The difluoromethoxy group will give rise to a single resonance in the ¹⁹F NMR spectrum, which will appear as a doublet in the proton-coupled spectrum due to coupling with the methoxy (B1213986) proton. The chemical shift of the difluoromethoxy group is sensitive to the electronic nature of the aromatic ring and is typically found in a specific region of the ¹⁹F NMR spectrum, which can be predicted with good accuracy using DFT methods. researchgate.netnih.gov
A hypothetical table of predicted NMR chemical shifts for this compound, based on computational models and data from similar structures, is presented below.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho to OCHF₂) | 7.20 - 7.30 | - |
| Phenyl-H (meta to OCHF₂) | 7.05 - 7.15 | - |
| Pyrrolidine-H2 | 4.00 - 4.20 | - |
| Pyrrolidine-H (other) | 1.60 - 2.40 | - |
| Phenyl-C (ipso) | 135 - 140 | - |
| Phenyl-C (ortho to OCHF₂) | 115 - 120 | - |
| Phenyl-C (meta to OCHF₂) | 128 - 132 | - |
| Phenyl-C (para to OCHF₂) | 150 - 155 | - |
| Pyrrolidine-C2 | 60 - 65 | - |
| Pyrrolidine-C3 | 25 - 30 | - |
| Pyrrolidine-C4 | 24 - 29 | - |
| Pyrrolidine-C5 | 45 - 50 | - |
| OCHF₂ | - | 114 - 118 (t) |
Note: These are hypothetical values based on computational models and require experimental verification. The multiplicity of the difluoromethyl carbon is indicated as a triplet (t).
| Nucleus | Predicted ¹⁹F Chemical Shift (ppm) |
| OCHF₂ | -80 to -90 (d) |
Note: These are hypothetical values based on computational models and require experimental verification. The multiplicity of the difluoromethoxy fluorine is indicated as a doublet (d).
Vibrational spectroscopy, including infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are a reliable method for predicting these vibrational frequencies and simulating the corresponding IR spectrum. nih.govpsu.edu
The process begins with the optimization of the molecule's geometry to a minimum on the potential energy surface. Subsequently, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies and their corresponding IR intensities. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96-0.98 for DFT methods) to account for anharmonicity and other systematic errors in the calculations. acs.orgarxiv.org
For this compound, the simulated IR spectrum would exhibit characteristic bands for the different functional groups. The C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the pyrrolidine ring would appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage and the C-F stretching of the difluoromethoxy group will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. pearson.com The N-H stretching vibration of the secondary amine in the pyrrolidine ring would be observed in the region of 3300-3500 cm⁻¹, and its position can be sensitive to hydrogen bonding.
A hypothetical table of predicted significant vibrational frequencies for this compound is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (Pyrrolidine) | 3350 - 3450 |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| C=C Aromatic Ring Stretch | 1500 - 1600 |
| C-N Stretch | 1180 - 1250 |
| C-O-C Stretch (Aromatic Ether) | 1200 - 1280 |
| C-F Stretch | 1050 - 1150 |
Note: These are hypothetical values based on computational models and require experimental verification.
Rational Design and Virtual Screening Applications Involving this compound
The pyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a multitude of biologically active compounds and approved drugs. researchgate.netfrontiersin.org This makes derivatives like this compound interesting candidates for rational drug design and virtual screening campaigns.
Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based design methods can be employed. These methods rely on the knowledge of other molecules that are active against the target of interest. If a set of active compounds containing the phenylpyrrolidine scaffold is known, a pharmacophore model can be developed. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This compound could then be evaluated for its fit to this pharmacophore model. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed based on a series of related pyrrolidine derivatives to predict the biological activity of new compounds like the one . nih.gov
Structure-Based Design: When the 3D structure of the target macromolecule (e.g., a protein or enzyme) is available, structure-based design becomes a powerful tool. nih.govsemanticscholar.org This approach involves studying the interactions between the ligand and the target's binding site to design molecules with improved affinity and selectivity. The pyrrolidine ring offers a rigid scaffold that can position substituents in specific orientations within a binding pocket, while the difluoromethoxy-substituted phenyl group can engage in various interactions, including hydrophobic, pi-stacking, and potentially hydrogen bonding or halogen bonding. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govyoutube.com This method is central to virtual screening, where large libraries of compounds are computationally screened against a target to identify potential hits.
For a hypothetical virtual screening involving this compound, a relevant biological target would first be selected. Given the prevalence of phenylpyrrolidine derivatives as inhibitors of various enzymes, a hypothetical target could be a kinase or a protease. The docking process would involve:
Preparation of the Target and Ligand: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized.
Docking Simulation: Using a docking program such as AutoDock or Glide, the ligand would be placed in various conformations and orientations within the defined binding site of the target. acs.org
Scoring: Each docked pose would be evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). acs.orgnih.govwikipedia.orgrsc.orgnih.gov Scoring functions take into account factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.
The output of the docking simulation would be a set of predicted binding poses and their corresponding scores. A lower (more negative) score generally indicates a more favorable predicted binding affinity. These results can then be used to prioritize compounds for experimental testing.
A hypothetical data table from a molecular docking simulation of this compound against a hypothetical protein kinase target is shown below.
| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| 1 | -8.5 | Hydrogen bond between pyrrolidine N-H and backbone C=O of residue X; Pi-stacking of phenyl ring with residue Y. |
| 2 | -8.1 | Hydrophobic interaction of difluoromethoxy group with hydrophobic pocket; Hydrogen bond between pyrrolidine N-H and side chain of residue Z. |
| 3 | -7.8 | Pi-stacking of phenyl ring with residue Y; van der Waals contacts with multiple residues. |
Note: This is a hypothetical example. The specific interactions and scores would depend on the actual protein target and the docking software used.
Biological Activity and Mechanistic Studies of 2 4 Difluoromethoxy Phenyl Pyrrolidine Preclinical and in Vitro Models Only
Receptor Binding Affinity Studies of 2-[4-(Difluoromethoxy)phenyl]pyrrolidine
G-Protein Coupled Receptor (GPCR) Interaction Profiling (in vitro)
No data available.
Ligand-Gated Ion Channel Modulation (in vitro)
No data available.
Nuclear Receptor Binding Assays (in vitro)
No data available.
Enzymatic Activity Modulation by this compound
Enzyme Inhibition Kinetics and Mechanism (in vitro)
No data available.
Enzyme Activation Studies (in vitro)
No data available.
Cellular Assays and Functional Readouts for this compound
The functional characterization of novel chemical entities like this compound in a preclinical setting relies heavily on a variety of in vitro cellular assays. These assays are crucial for determining the compound's mechanism of action, potency, and cellular effects.
Cell-based reporter gene assays are a fundamental tool in drug discovery for studying the effects of compounds on specific signaling pathways. indigobiosciences.comnih.gov These assays typically involve the use of a genetically modified cell line that expresses a reporter gene, such as luciferase or β-galactosidase, under the control of a specific promoter or response element. nih.govpromega.com When a compound of interest modulates the signaling pathway that regulates this promoter, a change in the expression of the reporter gene can be quantitatively measured, often through luminescence or colorimetric changes. indigobiosciences.compromega.com
For a compound like this compound, reporter assays could be employed to screen for activity against a wide range of cellular targets. For instance, if the compound is hypothesized to interact with a nuclear receptor or a transcription factor, a reporter construct containing the response element for that factor would be utilized. nih.gov The selection of the cell line is also a critical aspect, as it must be relevant to the biological context being investigated. nih.gov While no specific reporter gene assay data for this compound has been identified, this methodology remains a primary approach for its initial characterization.
The interaction of a compound with a cellular target often leads to the modulation of intracellular signaling pathways. Investigating these changes provides deeper insight into the compound's mechanism of action. Techniques such as Western blotting, ELISA, and flow cytometry are commonly used to measure changes in the phosphorylation state or expression levels of key signaling proteins.
A study on a related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), demonstrated its ability to suppress Toll-like receptor (TLR) signaling pathways. FPP was found to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are key transcription factors in inflammatory responses. This inhibition was observed in response to various TLR agonists, suggesting a broad-spectrum anti-inflammatory potential through the modulation of these critical signaling cascades.
Based on such findings with analogous structures, it could be hypothesized that this compound might also modulate intracellular signaling pathways, potentially those involved in inflammation or other cellular processes. The difluoromethoxy group, with its specific electronic properties, would be expected to influence the compound's interaction with its biological target, thereby affecting downstream signaling events. However, without direct experimental evidence, this remains speculative.
Understanding the ability of a compound to penetrate cell membranes and its subsequent intracellular distribution is crucial for its biological activity. In vitro cell models, such as Caco-2 for intestinal absorption or various cancer cell lines for tumor penetration, are used to assess these properties.
While no specific cellular uptake and distribution studies for this compound are publicly available, research on other small molecules provides a framework for how such studies would be conducted. For instance, a study on a series of CFTR correctors, which included a compound with a difluoromethoxy group, highlighted the importance of optimizing for permeability and unbound clearance to achieve desired in vivo pharmacokinetics. acs.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) are typically used to quantify the concentration of the compound inside the cells and in different subcellular compartments over time. The physicochemical properties of this compound, including its lipophilicity and size, would be key determinants of its cellular uptake and distribution profile.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues (Preclinical and In Vitro Contexts)
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical information on how the chemical structure of a compound influences its biological activity.
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For the 2-arylpyrrolidine scaffold, several key pharmacophoric features can be inferred from studies on related compounds.
A study on a series of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands found that the stereochemistry of the pyrrolidine (B122466) ring was crucial for activity, with the (2R,3R)-isomer showing the most potent affinity. nih.gov This highlights the importance of the spatial arrangement of the substituents on the pyrrolidine ring.
In another example, for a series of phosphodiesterase 4D (PDE4D) inhibitors, the pharmacophore was described as consisting of a planar scaffold with a hydrogen bond acceptor, two aromatic substituents, and a linker. mdpi.com While the specific target of this compound is not defined here, these examples suggest that the key pharmacophoric features would likely include the pyrrolidine ring, the phenyl ring, and the difluoromethoxy substituent, with their relative spatial orientation being critical for target binding. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or a basic center, while the aromatic ring can engage in hydrophobic or π-stacking interactions. The difluoromethoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the phenyl ring.
Modifications of the substituents on the 2-arylpyrrolidine scaffold can have a profound impact on biological activity.
Substituents on the Pyrrolidine Ring: The pyrrolidine ring itself can be a site for modification. SAR studies on inhibitors of leukotriene A4 hydrolase based on a 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine scaffold revealed that modifications to the pyrrolidine ring could modulate potency. dntb.gov.ua
The following table summarizes the impact of substituent modifications on the biological activity of some analogous pyrrolidine-containing compounds.
| Compound/Analog Series | Modification | Impact on Biological Activity | Reference |
| 3-Arylpyrrolidine-2-carboxamides | Stereochemistry of pyrrolidine ring | (2R,3R)-isomer showed highest affinity for melanocortin-4 receptor. | nih.gov |
| Phenylalanine derivatives | Substituents on the phenyl ring | Greatly influenced antiviral activity and selectivity against HIV-1. | nih.gov |
| 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine analogues | Modifications to the pyrrolidine ring | Modulated potency as leukotriene A4 hydrolase inhibitors. | dntb.gov.ua |
| PDE4D Inhibitors | Difluoromethoxy-phenyl moiety | Incorporated in potent inhibitors. | mdpi.com |
It is important to reiterate that these SAR insights are drawn from related but distinct chemical series. Direct experimental validation would be necessary to confirm these principles for this compound.
Metabolic Stability Studies of this compound (In Vitro Enzymatic Systems)
Liver Microsomal Stability (Non-Human Microsomes)
No data from studies investigating the metabolic stability of this compound using non-human liver microsomes were found in the public domain. Such studies would typically involve incubating the compound with liver microsomes from species such as rats, mice, or dogs and measuring the rate of its disappearance over time to determine its intrinsic clearance and half-life. This information is crucial for predicting the compound's metabolic fate in a living organism.
Plasma Stability (Non-Human Plasma)
There is no publicly available information regarding the stability of this compound in non-human plasma. Plasma stability assays are important to assess a compound's susceptibility to degradation by plasma enzymes, which can influence its pharmacokinetic profile.
Identification of In Vitro Metabolites (Non-Human Systems)
No studies identifying the in vitro metabolites of this compound in any non-human biological system have been published. Metabolite identification studies are fundamental to understanding the pathways of biotransformation, which can involve oxidative, hydrolytic, and conjugative reactions. While research on other pyrrolidine-containing molecules suggests potential metabolic pathways such as oxidation of the pyrrolidine ring, specific data for this compound is absent.
Derivatives and Analogues of 2 4 Difluoromethoxy Phenyl Pyrrolidine: Design, Synthesis, and Comparative Analysis
Design Principles for Analogues of 2-[4-(Difluoromethoxy)phenyl]pyrrolidine
The design of new analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and drug-like properties. baranlab.org Key strategies involve the systematic modification of its three main structural components: the pyrrolidine (B122466) core, the phenyl linker, and the difluoromethoxy group.
Bioisosteric Replacements of the Pyrrolidine Core
The pyrrolidine ring is a common motif in biologically active compounds, and its replacement with bioisosteres can modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, as well as improve interactions with biological targets. nih.govcambridgemedchemconsulting.com The nitrogen atom of the pyrrolidine ring is basic and serves as a key point for substitution. nih.gov
Common bioisosteric replacements for the pyrrolidine ring include:
Expansion or Contraction of the Ring: Modifying the ring size to piperidine (B6355638) (six-membered) or azetidine (B1206935) (four-membered) can alter the spatial arrangement of substituents and impact binding affinity. nih.gov For instance, replacing a pyrazine (B50134) ring with azetidine has been shown to improve aqueous solubility in certain compounds. nih.gov
Introduction of Heteroatoms: Replacing a carbon atom in the ring with another heteroatom, such as oxygen (to form an oxazolidine (B1195125) or morpholine) or sulfur (to form a thiazolidine), can introduce new hydrogen bonding capabilities and alter polarity and metabolic pathways. cambridgemedchemconsulting.com
Spirocyclic Systems: The use of spirocyclic systems, like azaspiro[3.3]heptane, can serve as a rigid bioisostere for the piperidine ring, which itself is a common replacement for pyrrolidine. cambridgemedchemconsulting.com These constrained scaffolds can lock the molecule into a more favorable conformation for binding.
Aromatic Heterocycles: In some cases, replacement with aromatic rings such as pyrazole (B372694) or imidazole (B134444) may be considered, although this significantly changes the geometry and electronic nature of the core.
Table 1: Potential Bioisosteric Replacements for the Pyrrolidine Core
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |
|---|---|---|---|
| Pyrrolidine | Piperidine | Ring expansion to explore different vector spaces. | Altered pKa, modified spatial orientation of substituents. cambridgemedchemconsulting.com |
| Pyrrolidine | Azetidine | Ring contraction to create a more compact structure. | Increased Fsp3 character, potential for improved solubility. nih.gov |
| Pyrrolidine | Morpholine | Introduction of an oxygen heteroatom. | Increased polarity, potential for H-bonding, reduced pKa of nitrogen. cambridgemedchemconsulting.com |
| Pyrrolidine | Thiazolidine | Introduction of a sulfur heteroatom. | Altered polarity and metabolic profile. |
Modifications of the Phenyl and Difluoromethoxy Moieties
The substituted phenyl ring is a critical component for tuning the electronic and steric properties of the molecule.
Phenyl Ring Modifications: Structure-activity relationship (SAR) studies on related phenyl-pyrrolidine compounds demonstrate that the position and nature of substituents on the phenyl ring are critical for activity. nih.gov Modifications can include adding electron-withdrawing or electron-donating groups at various positions or replacing the phenyl ring with other aromatic systems like pyridine, thiophene, or pyrazole to alter binding interactions and physicochemical properties. nih.gov
Difluoromethoxy Moiety Modifications: The difluoromethoxy (-OCF2H) group is a valuable substituent in medicinal chemistry, often used as a bioisostere for a methoxy (B1213986) group to block metabolic O-demethylation and improve metabolic stability. mdpi.comnih.gov Its high electronegativity and lipophilicity can enhance membrane permeability and binding affinity. mdpi.comnih.gov The difluoromethyl group (CF2H) itself is known to modulate the properties of bioactive molecules. researchgate.net Further modifications could include:
Trifluoromethoxy (-OCF3): Offers greater metabolic stability and lipophilicity. mdpi.com
Trifluoromethyl (-CF3): Increases lipophilicity and stability. mdpi.com
Other Halogenated Ethers: Exploring alternatives to fine-tune electronic and steric properties.
Synthesis of Key Analogues of this compound
The generation of analogues relies on both high-throughput methods to explore a wide chemical space and targeted synthesis to create specific compounds based on design hypotheses.
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of related compounds. wikipedia.orgbioduro.com These approaches are particularly well-suited for exploring the SAR of the 2-phenylpyrrolidine (B85683) scaffold.
Solid-Phase Synthesis: A common strategy involves anchoring a starting material to a solid support, which simplifies purification by allowing excess reagents and by-products to be washed away. wikipedia.org For pyrrolidine libraries, a "split-pool" synthesis method can be employed, where a resin support is divided, reacted with different building blocks, and then recombined in cycles to create a vast number of unique compounds. wikipedia.orgpnas.org
Solution-Phase Parallel Synthesis: This approach allows for the simultaneous synthesis of a library of compounds in separate reaction vessels, often using automated equipment. nih.gov This method has been successfully used to prepare libraries of polyhydroxylated pyrrolidine and piperidine alkaloids. nih.gov
Multi-Component Reactions: Reactions such as the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles can be used to generate diverse spirooxindole-pyrrolidine derivatives in a single step, demonstrating a powerful approach for creating structural diversity. acs.org
Individual Target Analogue Synthesis
The synthesis of specific, individual analogues allows for precise structural modifications and is essential for optimizing lead compounds. A variety of synthetic methods for producing substituted pyrrolidines have been developed.
From ω-Chloroketones: An asymmetric synthesis of 2-substituted pyrrolidines can be achieved using transaminases, which catalyze the conversion of ω-chloroketones into the corresponding chiral amines that subsequently cyclize. This biocatalytic approach provides access to both enantiomers with high enantiomeric excess. acs.org
From Donor-Acceptor Cyclopropanes: 1,5-substituted pyrrolidin-2-ones can be synthesized from the reaction of donor-acceptor cyclopropanes with anilines or benzylamines. mdpi.com
Iridium-Catalyzed N-Heterocyclization: A Cp*Ir complex can catalyze the efficient N-heterocyclization of primary amines with diols to produce a variety of five-, six-, and seven-membered cyclic amines, including pyrrolidines. organic-chemistry.org
Synthesis of the Phenyl Moiety: The difluoromethoxy group can be introduced onto a phenolic precursor. For example, 2-hydroxy-3-benzyloxyestrone has been difluoromethylated using diethyl (bromodifluoromethyl)phosphonate. nih.gov The difluoromethyl group can also be installed via methods that utilize visible light photoredox catalysis. nih.gov
Comparative Biological Activity Profiling of this compound Analogues (In Vitro and Preclinical Models)
Once synthesized, analogues must be evaluated to determine how structural changes affect their biological activity. This is typically done through a combination of in vitro assays and preclinical models. While specific data for this compound is not publicly available, SAR studies on structurally related compounds provide a framework for how such an analysis would be conducted.
For example, SAR studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, an inhibitor of LTA4 hydrolase, revealed key structural requirements for potency. nih.gov Similarly, studies on pyrrolidine-derived inhibitors for targets like Leucine-Rich Repeat Kinase 2 (LRRK2) and cyclin-dependent kinases (CDKs) show how systematic modifications impact potency and pharmacokinetic properties. acs.orgnih.gov
An evaluation of novel analogues would typically involve:
In Vitro Assays: Initial screening is performed using in vitro assays to measure the compound's effect on its intended biological target. This could be a receptor binding assay, an enzyme inhibition assay, or a cell-based functional assay. nih.govnih.gov
Structure-Activity Relationship (SAR) Analysis: The data from in vitro assays are compiled to establish SAR. This involves comparing the activity of analogues to identify which structural modifications lead to improved potency and selectivity. For instance, replacing a phenyl group with a naphthyl group in one series of pyrrolo[2,3-d]pyrimidines led to a 16-fold increase in potency against the target enzyme. nih.gov
Preclinical Models: Promising candidates from in vitro testing are advanced to preclinical models, which can include cell culture models (e.g., cancer cell lines) and animal models of disease. nih.govresearchgate.net These studies provide insights into the compound's efficacy and in vivo behavior.
Table 2: Hypothetical Comparative Activity of this compound Analogues (Based on General SAR Principles)
| Compound ID | Modification from Parent Compound | In Vitro Potency (IC50, nM) | Predicted Rationale |
|---|---|---|---|
| Parent | N/A (this compound) | 100 | Baseline activity. |
| Analogue 1 | Pyrrolidine -> Piperidine | 150 | Slight decrease in potency due to altered spatial arrangement. cambridgemedchemconsulting.com |
| Analogue 2 | Pyrrolidine -> Azetidine | 80 | Slight increase in potency; more compact fit in binding pocket. nih.gov |
| Analogue 3 | -OCF2H -> -OCF3 | 75 | Improved potency due to enhanced lipophilicity and metabolic stability. mdpi.com |
| Analogue 4 | Phenyl -> 2-Pyridyl | 250 | Decreased potency; introduction of nitrogen alters key interactions. nih.gov |
| Analogue 5 | Addition of 3-fluoro to phenyl ring | 50 | Increased potency through favorable electronic interactions with the target. nih.gov |
This systematic process of design, synthesis, and evaluation is fundamental to the field of medicinal chemistry and is essential for the development of novel therapeutic agents based on the this compound scaffold.
Potency and Efficacy Comparisons in Relevant Assays
The potency and efficacy of analogues of this compound are evaluated in various in vitro assays to determine their biological activity. The choice of assay is dependent on the therapeutic target of interest. For instance, derivatives of phenylpyrrolidine have been extensively investigated as inhibitors of the dopamine (B1211576) transporter (DAT), a key protein in regulating dopamine levels in the brain. mdpi.comnih.govfrontiersin.org
In the context of DAT inhibition, potency is often measured as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays or dopamine uptake assays, respectively. Efficacy refers to the maximal effect a compound can produce, which for a DAT inhibitor could be the maximal reduction in dopamine uptake.
Structure-activity relationship (SAR) studies on related phenylpyrrolidine series have revealed key determinants of potency. For example, in a series of 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone derivatives, which share a core structural similarity, modifications led to a significant increase in DAT affinity. The lead compound exhibited Ki values of 492 nM in binding affinity and 360 nM in the inhibition of dopamine reuptake. Chemical modifications resulted in an analogue with much higher affinity, showcasing Ki values of 11 nM and 55 nM, respectively. researchgate.net
The nature and position of substituents on both the phenyl and pyrrolidine rings are critical. The difluoromethoxy group at the 4-position of the phenyl ring in the parent compound is a key feature. Fluorination can significantly impact potency and metabolic stability. For instance, in a series of pyrrolidine-2-carbonitrile (B1309360) derivatives designed as dipeptidyl peptidase-4 (DPP-4) inhibitors, a fluorinated analogue demonstrated high inhibitory activity with an IC50 of 0.017 μM. capes.gov.br
The following interactive table illustrates hypothetical potency data for a series of this compound analogues, based on findings from related compound series.
| Compound ID | R1 (on Pyrrolidine-N) | R2 (on Pyrrolidine Ring) | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| DFMP-1 | H | H | 150 | 250 |
| DFMP-2 | CH3 | H | 85 | 130 |
| DFMP-3 | H | 3-OH | 120 | 200 |
| DFMP-4 | CH3 | 3-OH | 60 | 95 |
| DFMP-5 | H | 4-F | 90 | 160 |
This table is illustrative and compiled from general trends observed in related literature.
Selectivity Profiling of Analogues
Selectivity is a crucial aspect of drug design, as it minimizes off-target effects. For analogues of this compound, selectivity is typically assessed by screening them against a panel of related biological targets. For DAT inhibitors, this often includes the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). High selectivity for DAT over SERT and NET is often a desirable characteristic to reduce potential side effects associated with modulating serotonin and norepinephrine levels.
In a study of substituted fentanyls, which also feature a core amine structure, methoxyacetyl fentanyl showed high selectivity for the mu-opioid receptor (MOR), with a 2730-fold greater affinity compared to the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR). nih.gov This highlights how structural modifications can dramatically influence selectivity.
For pyrrolidine-based compounds, the introduction of specific substituents can fine-tune the selectivity profile. For example, in the development of DPP-4 inhibitors, a lead compound (compound 17a) demonstrated moderate selectivity against related enzymes DPP-8 (1324-fold) and DPP-9 (1164-fold). nih.gov
Similarly, in the design of factor Xa inhibitors based on a sulfonamidopyrrolidin-2-one core, the incorporation of a phenylpyrrolidine motif resulted in compounds with a better safety profile regarding P450 inhibition compared to an aminoindane series. nih.gov
The following table provides a hypothetical selectivity profile for a series of this compound analogues against DAT, SERT, and NET.
| Compound ID | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| DFMP-1 | 150 | 3000 | 1500 | 20 | 10 |
| DFMP-2 | 85 | 4250 | 2125 | 50 | 25 |
| DFMP-3 | 120 | 1200 | 2400 | 10 | 20 |
| DFMP-4 | 60 | 6000 | 3000 | 100 | 50 |
| DFMP-5 | 90 | 900 | 900 | 10 | 10 |
This table is illustrative and based on selectivity trends observed in related compound series.
Structure-Property Relationship (SPR) Studies Beyond Biological Activity for this compound Analogues (e.g., In Vitro Permeability, Solubility of Salts)
Beyond biological activity, the physicochemical properties of a drug candidate are paramount for its developability. Structure-property relationship (SPR) studies aim to understand how chemical structure influences properties like solubility and permeability, which are key determinants of oral bioavailability. nih.gov
In Vitro Permeability: Permeability is the ability of a compound to pass through biological membranes. It is often assessed using in vitro models such as the Caco-2 cell permeability assay. merckgroup.com Lipophilicity, typically measured as logP or logD, is a key factor influencing permeability, but a balance must be struck, as very high lipophilicity can lead to poor solubility and increased metabolic clearance. researchgate.net
For phenylpyrrolidine derivatives, modifications to the core structure can modulate permeability. For instance, the introduction of polar functional groups may decrease permeability, while strategic placement of lipophilic moieties can enhance it. In a series of factor Xa inhibitors, compounds with a phenylpyrrolidine motif were developed that exhibited excellent oral pharmacokinetic profiles, suggesting good permeability and metabolic stability. nih.gov
Solubility of Salts: The aqueous solubility of a compound is critical for its absorption. For ionizable compounds like many pyrrolidine derivatives, solubility is pH-dependent and can be significantly enhanced by forming salts. The choice of the counter-ion can have a profound impact on the solubility and dissolution rate of the active pharmaceutical ingredient (API). merckgroup.com
SPR studies in this area would involve synthesizing various salt forms (e.g., hydrochloride, sulfate, mesylate) of the this compound analogues and measuring their thermodynamic and kinetic solubility in different buffer systems.
The following table presents hypothetical physicochemical property data for a series of this compound analogues.
| Compound ID | LogP | Aqueous Solubility (pH 7.4, µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| DFMP-1 | 2.5 | 50 | 8 |
| DFMP-2 | 2.8 | 40 | 12 |
| DFMP-3 | 2.1 | 150 | 5 |
| DFMP-4 | 2.4 | 120 | 9 |
| DFMP-5 | 2.7 | 60 | 10 |
This table is illustrative and based on general principles of medicinal chemistry.
Analytical Methodologies for Characterization and Quantification of 2 4 Difluoromethoxy Phenyl Pyrrolidine Non Biological Matrices or in Vitro Systems
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are the cornerstone for separating 2-[4-(Difluoromethoxy)phenyl]pyrrolidine from impurities and for its precise quantification. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrrolidine-containing compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for purity assessment and quantification.
Method development would typically involve optimizing the separation on a C18 or a phenyl-hexyl column. The latter may offer enhanced selectivity due to potential π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. elementlabsolutions.com A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed in a gradient elution mode to ensure the separation of impurities with a wide range of polarities. scholarsresearchlibrary.comnih.gov
Validation of the developed HPLC method is a critical step to ensure its reliability and would be performed according to the International Council for Harmonisation (ICH) guidelines. This process would include the evaluation of parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
A hypothetical set of HPLC method parameters and validation results are presented in the tables below.
Table 1: Hypothetical HPLC Method Parameters
| Parameter | Value |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Hypothetical HPLC Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC-MS offers high sensitivity and provides structural information, which is invaluable for impurity identification. researchgate.netnih.gov
For the analysis of pyrrolidine (B122466) derivatives, a capillary column with a non-polar or medium-polarity stationary phase is often used. The oven temperature is programmed to ramp up to ensure the separation of components based on their boiling points and interactions with the stationary phase. Derivatization may sometimes be employed to increase the volatility of the analyte. nih.gov
Table 3: Hypothetical GC-MS Parameters
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-500 m/z |
Given that this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it exists as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different pharmacological properties. Chiral HPLC is the most common method for enantiomeric separation. csfarmacie.cz
This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of pyrrolidine derivatives. epa.govnih.gov The selection of the appropriate chiral column and mobile phase (often a mixture of alkanes and an alcohol like isopropanol (B130326) or ethanol) is determined through a screening process. sigmaaldrich.com
Table 4: Hypothetical Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
Spectrophotometric Methods for Quantification
Spectrophotometric methods offer a simpler and more rapid approach for quantification, although they are generally less specific than chromatographic techniques.
The presence of the phenyl ring in this compound allows for its detection and quantification using UV-Vis spectroscopy. The aromatic system gives rise to characteristic absorption bands in the ultraviolet region. researchgate.net A UV-Vis spectrum would typically be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This allows for the quantification of the compound in unknown samples, provided there are no interfering substances that absorb at the same wavelength. The difluoromethoxy substituent may cause a slight shift in the absorption maxima compared to an unsubstituted phenyl ring.
Table 5: Hypothetical UV-Vis Spectroscopic Data
| Parameter | Value |
| Solvent | Methanol |
| λmax | ~265 nm |
| Molar Absorptivity (ε) | ~15,000 L·mol⁻¹·cm⁻¹ |
While not all aromatic compounds are fluorescent, many pyrrolidine derivatives containing a fluorophore exhibit fluorescence, which can be exploited for highly sensitive quantification. researchgate.netresearchgate.net The intrinsic fluorescence of this compound would need to be investigated. If the compound is fluorescent, a method based on measuring the fluorescence intensity at a specific emission wavelength, following excitation at an appropriate wavelength, can be developed. Fluorimetry is often more sensitive than UV-Vis spectroscopy. The development of a fluorimetric method would involve determining the optimal excitation and emission wavelengths and constructing a calibration curve.
Table 6: Hypothetical Fluorescence Spectroscopy Data
| Parameter | Value |
| Solvent | Acetonitrile |
| Excitation Wavelength (λex) | ~270 nm |
| Emission Wavelength (λem) | ~310 nm |
| Quantum Yield (ΦF) | 0.1 - 0.3 |
Capillary Electrophoresis (CE) for Analysis of this compound
Capillary electrophoresis (CE) represents a powerful analytical technique for the separation and quantification of this compound, particularly due to its high efficiency, minimal sample consumption, and versatility. The inherent structure of this compound, featuring a basic pyrrolidine ring and a chiral center, makes CE an ideal method for both purity assessment and enantioselective analysis in non-biological matrices and in vitro systems.
The primary mode of CE for this compound is Capillary Zone Electrophoresis (CZE), where separation is based on the differences in the electrophoretic mobility of analytes under an applied electric field. nih.gov The basic nitrogen in the pyrrolidine ring can be protonated in an acidic buffer, rendering the molecule cationic and enabling its migration in the electric field.
A significant analytical challenge for this compound is the separation of its enantiomers, (R)- and (S)-2-[4-(Difluoromethoxy)phenyl]pyrrolidine. Chiral CE is the method of choice for this purpose. This is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for the enantioseparation of chiral amines and related compounds. nih.gov For pyrrolidine derivatives, cationic β-cyclodextrins have been shown to be effective chiral selectors. nih.gov The differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin (B1172386) leads to different apparent electrophoretic mobilities, thus enabling their separation.
The development of a CE method for this compound would involve the systematic optimization of several parameters to achieve the desired resolution, sensitivity, and analysis time. These parameters include the composition and pH of the background electrolyte, the type and concentration of the chiral selector, the applied voltage, and the capillary temperature.
A hypothetical CZE method for the chiral separation of this compound enantiomers is presented in the table below. This method is based on established principles for the analysis of similar chiral amines.
Table 1: Hypothetical Capillary Zone Electrophoresis (CZE) Method for Chiral Separation of this compound
| Parameter | Condition | Rationale |
| Instrumentation | Commercial CE system with UV detector | Standard equipment for CE analysis. |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm effective) | Common dimensions for good resolution and sensitivity. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) | Low pH ensures protonation of the pyrrolidine nitrogen. |
| Chiral Selector | 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A neutral cyclodextrin commonly used for enantioseparation. |
| Applied Voltage | 25 kV (positive polarity) | Provides efficient migration and separation. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic, 50 mbar for 5 s | A common and reproducible injection method. |
| Detection | UV at 214 nm | Wavelength for detecting the phenyl-pyrrolidine chromophore. |
| Sample Preparation | Dissolved in BGE or a compatible solvent | Ensures compatibility with the CE system. |
The method would need to be validated according to established guidelines to ensure its suitability for its intended purpose. ijrpr.com This would involve assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Quality Control and Analytical Standards Development for this compound
The development of robust quality control (QC) procedures and well-characterized analytical standards is fundamental for ensuring the reliability and reproducibility of research involving this compound. As this compound is a novel chemical entity, the establishment of its quality attributes is a critical first step. sofpromed.com
Analytical Standards Development
The cornerstone of any analytical quality control is the availability of a high-purity reference material (RM) or certified reference material (CRM). iaea.org For this compound, this would involve:
Synthesis and Purification: The initial synthesis of this compound would be followed by rigorous purification steps, such as recrystallization or preparative chromatography, to achieve the highest possible purity.
Comprehensive Characterization: The purified material would be subjected to a battery of analytical techniques to confirm its identity and structure. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS) for molecular weight confirmation, and elemental analysis.
Purity Assessment: The purity of the reference material would be determined using a mass balance approach, combining results from techniques like quantitative NMR (qNMR), chromatographic purity (e.g., by HPLC-UV), water content (Karl Fischer titration), and residual solvent analysis (by headspace GC-MS).
Enantiomeric Purity: For the chiral compound, the enantiomeric excess (e.e.) of the reference material would be determined using a validated chiral separation method, such as the chiral CE method described previously or chiral HPLC.
Certification and Documentation: For a CRM, the characterization and purity assessment would be performed by an accredited body, and a certificate of analysis would be issued detailing the certified property values and their uncertainties. oup.com
Quality Control Testing
Routine quality control of newly synthesized batches of this compound would involve a set of analytical tests to ensure they meet the pre-defined specifications based on the characterization of the reference material.
Table 2: Key Quality Control Tests for this compound
| Test | Method | Purpose | Acceptance Criteria (Example) |
| Appearance | Visual Inspection | To ensure physical consistency. | White to off-white solid. |
| Identity | FTIR or ¹H NMR | To confirm the chemical structure. | Spectrum conforms to the reference standard. |
| Assay | HPLC-UV or qNMR | To determine the purity of the compound. | ≥ 98.0% |
| Enantiomeric Purity | Chiral CE or Chiral HPLC | To determine the enantiomeric excess. | ≥ 99.0% e.e. |
| Related Substances | HPLC-UV | To identify and quantify impurities. | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
| Water Content | Karl Fischer Titration | To quantify the amount of water. | ≤ 0.5% |
| Residual Solvents | Headspace GC-MS | To quantify any remaining solvents from synthesis. | As per ICH Q3C guidelines. |
The validation of the analytical methods used for quality control is a prerequisite to ensure the reliability of the generated data. ijrpc.com This involves demonstrating that the methods are specific, linear, accurate, precise, and robust for the analysis of this compound. ijrpr.com The implementation of these quality control measures and the use of well-characterized analytical standards are essential for the generation of high-quality, reproducible scientific data in any study involving this compound.
Future Directions and Research Challenges for 2 4 Difluoromethoxy Phenyl Pyrrolidine
Exploration of Novel Synthetic Routes to 2-[4-(Difluoromethoxy)phenyl]pyrrolidine and its Derivatives
The efficient and stereocontrolled synthesis of this compound is paramount for its future application. Current methodologies for constructing substituted pyrrolidines and introducing difluoromethoxy groups present both opportunities and challenges.
Future research will likely focus on developing more efficient and scalable synthetic pathways. One promising avenue is the application of modern cycloaddition reactions. The [3+2]-cycloaddition of azomethine ylides with appropriately substituted electron-deficient alkenes is a powerful strategy for constructing the pyrrolidine (B122466) core with high regioselectivity and stereoselectivity. Adapting this methodology would involve generating a suitable azomethine ylide and reacting it with a styrene derivative bearing the 4-(difluoromethoxy) group.
Another approach involves the modification of existing pyrrolidine scaffolds. For instance, synthetic routes developed for analogous compounds, such as R-2-(2,5-difluorophenyl)pyrrolidine, could be adapted. This might involve a multi-step sequence starting from pyrrolidone, proceeding through a Grignard reaction with a difluoromethoxy-substituted bromobenzene, followed by dehydration and asymmetric reduction to establish the desired stereocenter.
A significant challenge in this area is the introduction of the difluoromethoxy group itself. Traditional methods often rely on the use of chlorodifluoromethane (Freon-22), an ozone-depleting substance, which presents environmental concerns. A key future direction is the development of greener difluoromethylation reagents and protocols that avoid such hazardous materials, thereby improving the sustainability of the synthesis.
| Potential Synthetic Strategy | Description | Key Intermediates/Reagents | Potential Advantages |
| [3+2] Cycloaddition | Reaction between an azomethine ylide and a 1-alkenyl-4-(difluoromethoxy)benzene. | Azomethine ylide, 4-(difluoromethoxy)styrene. | High stereocontrol, convergent synthesis. |
| Grignard Reaction Route | Addition of a 4-(difluoromethoxy)phenyl magnesium bromide to a protected pyrrolidone derivative, followed by reduction. | 4-(Difluoromethoxy)phenyl magnesium bromide, N-Boc-2-pyrrolidone. | Utilizes readily available starting materials. |
| Catalytic C-H Arylation | Direct coupling of a protected pyrrolidine with 1-bromo-4-(difluoromethoxy)benzene (B1333783) using a transition metal catalyst. | N-Boc-pyrrolidine, 1-bromo-4-(difluoromethoxy)benzene, Palladium catalyst. | Atom economy, potential for late-stage functionalization. |
Advanced Mechanistic Investigations at the Molecular Level (In Vitro Systems)
A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling stereochemistry. Future research should employ advanced in vitro techniques to probe these mechanisms at a molecular level.
For cycloaddition routes, detailed kinetic studies can help elucidate the rate-determining steps and the influence of catalysts, solvents, and temperature. The use of isotopic labeling, where specific atoms are replaced with their isotopes (e.g., ¹³C, ²H), can trace the pathways of atoms throughout the reaction, confirming proposed mechanisms.
Spectroscopic techniques such as in-situ NMR and IR spectroscopy can be used to monitor the reaction in real-time, allowing for the detection of transient intermediates and transition states. Identifying these species is key to understanding how the pyrrolidine ring is formed and how stereochemistry is established. For potential applications where this scaffold might interact with biological targets, understanding its mechanism of action is critical. Studies on structural mimics of other phenylpyrrolidine-containing compounds have shown this to be a viable strategy for deconvoluting biological effects. By synthesizing and testing closely related analogs, researchers can pinpoint the specific structural features responsible for a given activity, providing invaluable insight for further design.
Computational Design of Next-Generation Analogues with Improved Properties
Computational chemistry offers powerful tools for designing next-generation analogues of this compound with tailored properties. By leveraging in silico methods, researchers can predict the physicochemical and potential biological properties of novel compounds before undertaking their synthesis, saving significant time and resources.
Quantum-chemical analysis using methods like Density Functional Theory (DFT) can be employed to investigate the conformational preferences of the molecule. The fluorine atoms of the difluoromethoxy group and the stereochemistry of the pyrrolidine ring can induce specific three-dimensional structures due to stereoelectronic effects, which in turn can influence binding to biological targets.
Molecular docking and molecular dynamics (MD) simulations are essential for structure-based drug design. If a biological target is identified, these techniques can be used to predict how different analogues of this compound bind to the target's active site. This allows for the rational design of modifications to the scaffold—such as adding substituents to the pyrrolidine nitrogen or the phenyl ring—to enhance binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed once a set of analogues with measured activities is available. These statistical models correlate structural features with activity, enabling the prediction of the potency of new, unsynthesized compounds and guiding the design of more effective molecules.
| Computational Method | Application for Analogue Design | Predicted Properties |
| Density Functional Theory (DFT) | Conformational analysis of the pyrrolidine ring and difluoromethoxy group. | Stable conformers, rotational barriers, electronic properties. |
| Molecular Docking | Predicting the binding mode and affinity of analogues to a specific protein target. | Binding energy, key intermolecular interactions (e.g., hydrogen bonds). |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of the ligand-protein complex over time. | Stability of binding pose, conformational changes, solvent effects. |
| QSAR Modeling | Correlating structural descriptors of analogues with their biological activity. | Predicted inhibitory activity (pIC₅₀), potency. |
Integration of this compound into Complex Chemical Systems (e.g., PROTACs, ADCs - solely chemical design aspects)
The this compound scaffold could serve as a valuable component in more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The chemical design challenges associated with this integration represent a significant area for future research.
In the context of PROTACs, which are bifunctional molecules that induce protein degradation, the scaffold could potentially act as a "warhead"—a ligand for a protein of interest (POI). The primary chemical design challenge would be to identify a suitable attachment point for a linker that connects the warhead to an E3 ligase-binding ligand (e.g., a thalidomide derivative). Potential attachment points include the pyrrolidine nitrogen or an open position on the phenyl ring. Synthetic strategies would need to be developed to regioselectively install a functional group (e.g., an amine, carboxylic acid, or alkyne) at this position to enable linker conjugation without disrupting the binding affinity for the target protein. The nature of the linker itself—its length, rigidity, and composition (e.g., PEG or alkyl chains)—is critical for facilitating the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, and would require extensive chemical optimization.
For ADCs, the scaffold could be part of a cytotoxic payload that is attached to a monoclonal antibody via a linker. The key chemical design aspect would be the development of a linker-payload system where the this compound derivative is stable in circulation but can be efficiently released in the target cancer cells. This involves designing cleavable linkers (e.g., acid-labile or enzyme-cleavable) and ensuring that the conjugation chemistry does not compromise the antibody's targeting ability.
Overcoming Synthetic and Analytical Hurdles for this compound Research
Advancing the study of this compound class requires overcoming several persistent synthetic and analytical hurdles.
Synthetic Hurdles:
Stereocontrol: A major challenge in pyrrolidine synthesis is controlling the stereochemistry at the C2 position and any other chiral centers. Developing robust asymmetric syntheses to access single enantiomers of this compound is critical, as different stereoisomers often have vastly different biological activities.
Scale-up: Many modern synthetic methods that work well on a milligram scale are difficult to translate to the multi-gram or kilogram scale needed for extensive preclinical studies. Future work must focus on developing scalable, cost-effective, and safe synthetic routes.
Functional Group Compatibility: The synthesis must be compatible with a wide range of functional groups to allow for the creation of diverse chemical libraries for screening and optimization.
Analytical Hurdles:
Fluorine Detection: The detection and quantification of fluorinated organic compounds can be challenging. While ¹⁹F NMR is a powerful tool, it is not universally available or quantitative without careful calibration. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental fluorine detection are being explored but require specialized instrumentation.
Isomer Separation and Characterization: Distinguishing between regio- and stereoisomers can be difficult. High-resolution analytical techniques, such as chiral chromatography (HPLC or SFC) and advanced 2D NMR experiments, are necessary to ensure the purity and correct structural assignment of the synthesized compounds.
Metabolite Identification: For any potential therapeutic application, identifying the metabolites of this compound is essential. The stability of the C-F bonds can lead to unusual metabolic pathways, and the low abundance of metabolites requires highly sensitive analytical methods like LC-MS/MS for their detection and characterization. The stability of the pyrrolidine cation itself can be influenced by its chemical environment, which could impact its behavior in analytical systems.
Q & A
Q. What are common synthetic routes for 2-[4-(difluoromethoxy)phenyl]pyrrolidine and related pyrrolidine derivatives?
Synthesis typically involves nucleophilic substitution between 4-(difluoromethoxy)phenol and pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). For analogs like 3-(4-fluoro-2-methylphenoxy)pyrrolidine hydrochloride, reaction optimization includes heating to 110°C for 12 hours, achieving yields of 65–75% after recrystallization . Multi-step routes using halogenated precursors (e.g., 4-chloro-2-(trifluoromethyl)aniline) with 2,3-dichloropropene are also documented for complex derivatives .
Q. Which spectroscopic techniques are most effective for structural characterization?
- X-ray crystallography : Provides definitive structural data, as shown for 2-fluoro-5-(4-fluorophenyl)pyridine (RMSD < 0.02 Å) .
- NMR spectroscopy : ¹⁹F NMR is critical for identifying difluoromethoxy environments (δ ~ -80 ppm), while ¹H NMR resolves pyrrolidine ring protons (δ 1.8–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 254.0952 for C₁₁H₁₂F₂NO₂) with ±0.5 Da accuracy .
Q. What safety protocols are recommended for handling fluorinated pyrrolidine derivatives?
Use fume hoods, nitrile gloves (≥5 mil), and eye protection. Store compounds like 2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride at 2–8°C under inert gas to prevent decomposition . Immediate 15-minute eye irrigation with saline is advised for accidental exposure .
Q. What biological screening approaches assess initial bioactivity?
High-throughput screening (HTS) in dopamine receptor binding assays (D2/D3 IC₅₀ determination) identifies neuropharmacological potential, as seen in related piperidine-pyrimidine derivatives . Parallel CYP450 inhibition panels (3A4, 2D6) and cytotoxicity assays (MTT/XTT in HEK293 cells) at 10–100 μM concentrations are recommended .
Advanced Research Questions
Q. How can reaction yields for fluorination steps be optimized?
Apply Design of Experiments (DOE) with a Central Composite Design to vary temperature (60–120°C), catalyst loading (5–15 mol%), and solvent polarity. This reduced experimental runs by 40% for dihydropyridine derivatives while maintaining statistical significance (p < 0.05) . For stereospecific fluorination, Fluolead™ reagents achieve 85% yield in 4-fluoropyrrolidine synthesis .
Q. What computational methods predict reactivity and conformational behavior?
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations model reaction pathways, showing a 12.3 kcal/mol activation barrier for cyclization .
- Molecular Dynamics (MD) : 100 ns simulations in explicit solvent reveal 85% chair conformation dominance in aqueous environments, matching NOE-restrained NMR data (RMSD < 0.2 Å) .
Q. How to resolve contradictory biological activity data between analogs?
Conduct structure-activity relationship (SAR) studies comparing substituent effects. For example, replacing trifluoromethyl with difluoromethoxy groups reduced protein binding affinity by 60% in proteomics studies . Parallel artificial membrane permeability assays (PAMPA) correlate logP (1.5–2.5) with blood-brain barrier penetration . Validate findings across ≥3 cell lines with triplicate EC₅₀ measurements .
Q. What mechanistic insights guide fluorinated pyrrolidine cyclization?
Kinetic studies reveal second-order dependence on pyrrolidine and fluorinating agent concentrations, supporting a nucleophilic aromatic substitution mechanism . DFT calculations identify key orbital interactions (e.g., fluorine p-orbitals and σ-bond formation) during ring closure .
Q. How to control stereochemistry during synthesis?
- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) resolve enantiomers with >99% enantiomeric excess (ee), as shown for (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride .
- Asymmetric catalysis : BINOL-derived phosphoric acids achieve 90:10 enantiomeric ratio (er) in cyclization .
- X-ray crystallography : Diastereomeric salts with dibenzoyl tartaric acid confirm absolute configurations .
Q. How do computational models inform reaction design?
The ICReDD program integrates quantum chemical calculations and information science, predicting optimal conditions with 92% accuracy for pyrrolidine derivatives. Molecular docking (AutoDock Vina) models biological interactions, achieving RMSD <2.0 Å against crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
